molecular formula C16H14Cl2F6N4O B2801709 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino}ethan-1-ol CAS No. 190437-61-7

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino}ethan-1-ol

Cat. No.: B2801709
CAS No.: 190437-61-7
M. Wt: 463.21
InChI Key: QHVOAXNASUHUAF-UHFFFAOYSA-N
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Description

The compound 2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}ethan-1-ol is a pyridine derivative featuring two 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups linked via an ethylamino-ethanol backbone. Its structure includes:

  • Chloro and trifluoromethyl substituents at positions 3 and 5 of the pyridine ring, enhancing electronegativity and metabolic stability.
  • A bis-ethylaminoethanol spacer, contributing to hydrogen-bonding capacity and solubility in polar solvents.

This compound is hypothesized to exhibit biological activity due to structural similarities with fungicidal agents like fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide) .

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2F6N4O/c17-11-5-9(15(19,20)21)7-26-13(11)25-1-2-28(3-4-29)14-12(18)6-10(8-27-14)16(22,23)24/h5-8,29H,1-4H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVOAXNASUHUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN(CCO)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2F6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethylene diamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Structure and Composition

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₃H₁₄ClF₃N₃O
  • CAS Number : 190437-61-7
  • Molecular Weight : 307.72 g/mol

The compound features a pyridine ring that is substituted with a trifluoromethyl group, which is known to enhance biological activity and lipophilicity. The presence of the chloro group further contributes to its reactivity and potential interactions with biological targets.

Pharmacological Potential

  • Anticancer Activity : Compounds containing trifluoromethyl groups have been shown to exhibit enhanced potency against various cancer cell lines. Studies suggest that the trifluoromethyl substitution can improve the binding affinity of drugs to their targets, potentially leading to more effective therapies .
  • Antimicrobial Properties : The presence of the pyridine moiety is associated with antimicrobial activity. Research indicates that derivatives of pyridine can inhibit the growth of bacteria and fungi, making this compound a candidate for further exploration in antimicrobial drug development .
  • Neurological Applications : Given the structure's potential for crossing the blood-brain barrier, there is interest in its use for neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine .

Agricultural Uses

  • Pesticide Development : The trifluoromethyl group is known to enhance the efficacy of agrochemicals. Research shows that compounds with similar structures can act as effective pesticides or herbicides by disrupting metabolic pathways in target organisms .
  • Plant Growth Regulators : The compound may also serve as a plant growth regulator, influencing growth patterns and resistance to environmental stresses.

Recent Studies

  • A study published in MDPI highlighted the role of trifluoromethyl groups in enhancing drug potency and bioavailability, emphasizing their importance in drug design .
  • Another research article discussed the synthesis of various trifluoromethyl-pyridine derivatives and their applications in both pharmaceutical and agricultural sectors, noting their effectiveness against resistant strains of pathogens .
  • A comprehensive review examined FDA-approved drugs containing trifluoromethyl groups, showcasing their diverse applications ranging from anti-infectives to oncology drugs .

Mechanism of Action

The mechanism of action of 2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylpyridin-2-yl]amino}ethyl)amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Fluopyram (N-[2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Ethyl]-2-(Trifluoromethyl)Benzamide)

  • Key Differences: Fluopyram contains a benzamide group instead of the ethanol-ethylamino linker. Physicochemical Properties:
  • Water solubility: 15 mg/L .
  • LogP (octanol-water): 3.3 . Toxicity: Induces thyroid carcinogenesis in animal studies . Metabolism: Degrades into 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid (TPAA) via intermediates like TPE (2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol) .

2-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino}-1-Ethanol

  • Key Similarities: Shares the ethanol-pyridinyl core but lacks the bis-ethylamino branching. Synthesis: Catalytic hydrogenation of substituted 2-methyl cyanopyridyl derivatives using palladium catalysts .

Thioether Derivatives (e.g., 2-((3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)Thio)-N-(2-(Trifluoromethyl)Phenyl)Acetamide)

  • Structural Variation: Replaces the aminoethyl group with a thioether-acetamide chain.
  • Synthesis : Uses potassium carbonate and DMF under reflux conditions .
  • Bioactivity : Demonstrated antimicrobial activity in screening studies .

Intermediate Compounds

2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Ethanamine

  • Role : Intermediate in synthesizing fluopyram and related compounds.
  • Synthesis: Step 1: Nucleophilic substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl cyanoacetate . Step 2: Decarboxylation and hydrogenation to yield the final product .
  • Yield Optimization : Green synthesis via one-pot methods achieves >80% yield .

Physicochemical and Metabolic Properties

Compound Water Solubility LogP Key Metabolites Toxicity Profile
Target Compound Not reported ~2.8* Likely hydroxylated derivatives Pending studies
Fluopyram 15 mg/L 3.3 TPA, TPAA, BZM Thyroid carcinogenesis
2-[3-Chloro-5-(Trifluoromethyl)... High (amine) ~1.5 Oxidized pyridine rings Low acute toxicity

*Estimated based on ethanol group’s hydrophilicity.

Biological Activity

The compound 2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}ethan-1-ol is a complex organic molecule known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

CxHyClF3NzO\text{C}_{x}\text{H}_{y}\text{Cl}\text{F}_{3}\text{N}_{z}\text{O}

Where xx, yy, and zz represent the respective counts of carbon, hydrogen, nitrogen atoms, and the presence of chlorine and trifluoromethyl groups suggests significant lipophilicity which may influence its biological interactions.

The biological activity of this compound may be attributed to its interaction with specific biological targets. The presence of the pyridine ring and amino groups suggests potential interactions with enzymes or receptors involved in various metabolic pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in bacterial metabolism.
  • Antibacterial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties, potentially through inhibition of bacterial growth or virulence factors.

Biological Assays and Findings

Several studies have assessed the biological activity of related compounds, providing insight into the potential efficacy of 2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}ethan-1-ol.

Table 1: Summary of Biological Activity Assays

Study ReferenceTarget Organism/Cell LineIC50 (µM)Mechanism
Bacillus subtilis< 0.5Sfp-PPTase inhibition
Methicillin-resistant Staphylococcus aureus1.2Disruption of cell wall synthesis
Human cell lines>50Low cytotoxicity

Case Studies

  • Inhibition of Sfp-PPTase : Research has shown that compounds structurally similar to our target exhibit strong inhibition against Sfp-PPTase, a crucial enzyme in bacterial virulence. This inhibition was observed at submicromolar concentrations, indicating a potent effect on bacterial growth without significant toxicity to human cells .
  • Antimicrobial Efficacy : In a comparative study, derivatives with trifluoromethyl substitutions displayed enhanced antimicrobial activity against Gram-positive bacteria while maintaining low toxicity profiles in mammalian cells. This suggests a favorable therapeutic index for potential drug development .

Q & A

Q. What synthetic strategies are optimal for constructing the pyridine core with trifluoromethyl and chloro substituents in this compound?

  • Methodological Answer : The pyridine core can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) are prepared using Pd-catalyzed couplings or SNAr reactions. Oxidation of nitrile precursors (e.g., 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile) with KMnO₄ or H₂O₂ under controlled conditions yields carboxylic acids, which can be further functionalized . Sodium borohydride (NaBH₄) or nickel chloride (NiCl₂) is recommended for selective reductions to amines without disrupting the chloro or trifluoromethyl groups .

Q. How should researchers characterize the stereochemistry and purity of intermediates during synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and amine/ethanolamine linker connectivity. For example, the ethylamino linker’s protons appear as distinct triplets (δ 2.7–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., Cl and F contributions).
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) monitors purity. Reverse-phase C18 columns resolve polar impurities .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinase or protease targets using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
  • Cellular Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Binding Studies : Surface plasmon resonance (SPR) quantifies interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the ethylaminoethanol linker’s role in target binding?

  • Methodological Answer :
  • Linker Modifications : Synthesize analogs with varying linker lengths (e.g., propyl vs. ethyl) or substituents (e.g., hydroxyl → methoxy).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with protein targets (e.g., kinases). Compare with experimental IC₅₀ values .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) measures enthalpy/entropy contributions of linker interactions .

Q. What experimental designs mitigate contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Control Standardization : Use reference compounds (e.g., staurosporine for kinase assays) across labs.
  • Statistical Block Design : Apply randomized block designs (split-split plots) to account for variables like assay timing or reagent batches. Use ANOVA with post-hoc Tukey tests for significance (p < 0.05) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using weighted Z-scores to resolve outliers .

Q. How can environmental fate studies assess the compound’s persistence and transformation products?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in pH-buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., pyridine ring cleavage).
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic media. Use high-resolution mass spectrometry (HRMS) to detect radical intermediates .
  • Soil Microcosms : Analyze aerobic/anaerobic degradation in soil samples. Quantify residual compound via QuEChERS extraction and LC-MS/MS .

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